4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid (4-BOC-APMBA) is a widely used organic chemical compound with numerous applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 144-146°C and a molecular weight of 320.34 g/mol. 4-BOC-APMBA is a derivative of benzoic acid, a naturally occurring compound found in many plants, and is used in a variety of research and laboratory experiments.
Mechanism of Action
4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% acts as a chemical linker by forming a covalent bond between two molecules. This covalent bond is formed through a nucleophilic substitution reaction in which the 4-bromo-2-methoxybenzoic acid group of 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% acts as a nucleophile and attacks the electrophilic 4-aminophenol group of the other molecule. The resulting covalent bond is stable and can be used to link together two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% are mainly due to its ability to act as a chemical linker. It can be used to link together two molecules, allowing them to interact and potentially affect biochemical and physiological processes. It can also be used to attach fluorophores or biotin to proteins and peptides, which can be used to study their interactions and behavior in more detail.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its ability to act as a chemical linker. This allows researchers to study the interactions between two molecules in more detail and can potentially lead to new discoveries and insights. However, 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is limited in its ability to link together molecules that have low reactivity. Additionally, the covalent bond formed by 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is not as strong as other chemical linkers, which can potentially lead to the molecules becoming detached from one another.
Future Directions
There are numerous potential future directions for the use of 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in scientific research and laboratory experiments. For example, it could be used to link together molecules with low reactivity, allowing them to interact and potentially affect biochemical and physiological processes. Additionally, it could be used to attach fluorophores or biotin to proteins and peptides, allowing them to be tracked and studied in more detail. It could also be used to study the interactions between proteins and peptides in more detail, leading to new discoveries and insights. Finally, it could be used to attach small molecules to proteins and peptides, allowing them to be isolated and purified more easily.
Synthesis Methods
4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 4-bromo-2-methoxybenzoic acid with sodium hydroxide to form the sodium salt of 4-bromo-2-methoxybenzoic acid. This is then reacted with 4-aminophenol in the presence of sodium bicarbonate to form 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is widely used in scientific research for its ability to act as a chemical linker. It is frequently used to couple proteins, peptides, and other molecules together in order to study their interactions. It is also used to attach fluorophores to proteins and peptides, allowing them to be tracked and studied in more detail. Additionally, 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is used to attach biotin to proteins and peptides, allowing them to be isolated and purified more easily.
properties
IUPAC Name |
2-methoxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-8-5-12(6-9-14)13-7-10-15(17(21)22)16(11-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUVLKYWEYMEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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